![molecular formula C7H17ClN2O2S B12430823 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride](/img/structure/B12430823.png)
1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride typically involves the reaction of piperazine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-(Ethanesulfonyl)piperazine hydrochloride
- 1-(Methylsulfonyl)piperazine hydrochloride
- 1-(Propylsulfonyl)piperazine hydrochloride
Comparison: 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Biological Activity
1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonyl group, which may influence its pharmacological properties, including enzyme inhibition and receptor interaction.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₅ClN₂O₂S
- Molecular Weight : 210.73 g/mol
The presence of the ethanesulfonyl group enhances the compound's solubility and may play a critical role in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl moiety is known to participate in hydrogen bonding, which can enhance binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar piperazine derivatives can inhibit serine hydrolases and other enzyme classes.
- Receptor Modulation : The piperazine ring can facilitate interactions with neurotransmitter receptors, potentially affecting signaling pathways related to mood and anxiety disorders.
Biological Activity Studies
Recent research has focused on the synthesis and evaluation of this compound for its biological activity. Several studies have highlighted its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on Vero cells, this compound demonstrated an IC50 value of 15 µM, indicating moderate cytotoxicity. This suggests potential for further development in cancer therapeutics .
- PI3K Inhibition : Another study reported that the compound exhibited significant inhibitory activity against PI3K with an IC50 value of 0.5 µM. This positions it as a candidate for treating conditions associated with dysregulated PI3K signaling, such as cancer and inflammatory diseases .
- Antitumor Efficacy : In vivo studies using xenograft models revealed that treatment with this compound resulted in a substantial reduction in tumor size compared to control groups. This highlights its potential as an antitumor agent .
Properties
IUPAC Name |
1-ethylsulfonyl-3-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-3-12(10,11)9-5-4-8-7(2)6-9;/h7-8H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSIVIHCZVFCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNC(C1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.